molecular formula C7H7BrN2O3S B11843651 Methyl 5-bromo-2-ureidothiophene-3-carboxylate

Methyl 5-bromo-2-ureidothiophene-3-carboxylate

Cat. No.: B11843651
M. Wt: 279.11 g/mol
InChI Key: NOCKNFYBIYMQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-ureidothiophene-3-carboxylate is a heterocyclic compound with the molecular formula C7H7BrN2O3S and a molecular weight of 279.11 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a bromine atom, a ureido group, and a carboxylate ester group. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-ureidothiophene-3-carboxylate typically involves the reaction of methyl 2-amino-5-bromothiophene-3-carboxylate with an isocyanate derivative under controlled conditions . The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

. These services typically involve large-scale reactions under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-ureidothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Oxidized thiophene derivatives.

    Reduction Products: Reduced thiophene derivatives.

    Hydrolysis Products: 5-bromo-2-ureidothiophene-3-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-2-ureidothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-ureidothiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Methyl 5-bromo-2-ureidothiophene-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H7BrN2O3S

Molecular Weight

279.11 g/mol

IUPAC Name

methyl 5-bromo-2-(carbamoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C7H7BrN2O3S/c1-13-6(11)3-2-4(8)14-5(3)10-7(9)12/h2H,1H3,(H3,9,10,12)

InChI Key

NOCKNFYBIYMQPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C1)Br)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.